molecular formula C12H9F3N4OS B6519959 N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-4-(trifluoromethyl)benzamide CAS No. 933006-36-1

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-4-(trifluoromethyl)benzamide

Cat. No.: B6519959
CAS No.: 933006-36-1
M. Wt: 314.29 g/mol
InChI Key: ZOTAMFVJRJWDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-4-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique triazolo-thiazole core structure and a trifluoromethyl group attached to a benzamide moiety

Mechanism of Action

Target of Action

The primary targets of N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-4-(trifluoromethyl)benzamide are EGFR and PARP-1 . EGFR (Epidermal Growth Factor Receptor) is a protein that resides on the cell surface and is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . PARP-1 (Poly [ADP-ribose] polymerase 1) is a protein involved in a number of cellular processes involving mainly DNA repair and programmed cell death .

Mode of Action

This compound interacts with its targets, leading to their inhibition . The inhibition of EGFR and PARP-1 results in the disruption of the normal functioning of these proteins, leading to changes in the cell . For instance, the inhibition of EGFR can prevent the activation of downstream signaling pathways that are involved in cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR and PARP-1 affects several biochemical pathways. EGFR is involved in the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which regulate cell proliferation and survival . On the other hand, PARP-1 is involved in the DNA repair pathway . Therefore, the inhibition of these targets can lead to the disruption of these pathways and their downstream effects.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is due to the disruption of the normal functioning of EGFR and PARP-1, which are involved in cell proliferation and survival .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the compound . In addition, the presence of other molecules or drugs can also influence the efficacy and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors to form the triazolo-thiazole core, followed by the introduction of the trifluoromethyl group and benzamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and benzamide moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolo-thiazole core, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-4-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

  • N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-4-methylbenzamide
  • N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-4-chlorobenzamide

Uniqueness

Compared to similar compounds, N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features enhance its potential as a drug candidate and its utility in various industrial applications.

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4OS/c13-12(14,15)8-3-1-7(2-4-8)9(20)16-10-17-18-11-19(10)5-6-21-11/h1-4H,5-6H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTAMFVJRJWDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.